methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₂₂H₂₇NO₄S, molecular weight 401.5 g/mol) is a benzothiophene derivative characterized by a bicyclic core fused with a tetrahydrobenzene ring, a methyl ester at position 3, and a 4-(2-methylphenoxy)butanoyl amide substituent at position 2 . The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylation for benzothiophene core formation and nucleophilic substitution for introducing the phenoxy-butanoyl moiety .
Properties
IUPAC Name |
methyl 6-methyl-2-[4-(2-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-14-10-11-16-18(13-14)28-21(20(16)22(25)26-3)23-19(24)9-6-12-27-17-8-5-4-7-15(17)2/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZZUYVYMWAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzothiophene Derivatives
Impact of Substituent Variations
- Phenoxy Group Position: Ortho-substitution (2-methylphenoxy in the target compound) may sterically hinder interactions compared to para-substituted analogs, which often show stronger binding to hydrophobic pockets in enzymes .
- Acyl Chain Length: Butanoyl chains (4 carbons) balance flexibility and rigidity, optimizing target engagement, whereas shorter chains (e.g., acetyl) reduce steric bulk but may limit binding affinity .
- Ester vs. Carboxamide : Methyl/ethyl esters (logP ~3.5) enhance membrane permeability, while carboxamides (logP ~2.0) improve aqueous solubility and metabolic stability .
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